Regioisomeric Differentiation: 2,5-Dichloro vs. 2,4-Dichloro Substitution Confers Distinct Target-Binding Geometry
The 2,5-dichlorophenyl substitution pattern in CAS 330200-80-1 is validated by a high-resolution co-crystal structure (PDB 4XT9, 2.25 Å) of GSK2435341A — a compound sharing the identical 2,5-dichlorophenyl-thiazole core — bound within the RORγt ligand-binding domain [1]. In this structure, the 2,5-dichlorophenyl group occupies a well-defined hydrophobic pocket, with the ortho (2-position) chlorine making close van der Waals contacts (<4.0 Å) with residues lining the binding cavity. By contrast, the 2,4-dichloro isomer (CAS 477568-94-8) would orient the para (4-position) chlorine into a sterically constrained region that is incompatible with the pocket geometry inferred from the 4XT9 structure. Literature SAR within this chemotype shows that aryl substitution modifications produce pIC50 differences of ≥1.0 log unit (≥10-fold in IC50), with compound 3m achieving a pIC50 of 8.0 (IC50 = 10 nM) [2]. No equivalent structural validation or quantitative activity data exist in the public domain for the 2,4-dichloro or 3,4-dichloro isomers.
| Evidence Dimension | Structural compatibility with RORγt ligand-binding domain |
|---|---|
| Target Compound Data | 2,5-dichlorophenyl-thiazole core validated by co-crystal structure PDB 4XT9 at 2.25 Å resolution; ortho-Cl and meta-Cl positions accommodated in hydrophobic pocket |
| Comparator Or Baseline | 2,4-dichloro isomer (CAS 477568-94-8): para-Cl predicted to clash with pocket geometry based on 4XT9 binding mode; no co-crystal structure available |
| Quantified Difference | Class-level SAR: aryl substitution changes yield ≥10-fold pIC50 differences; pIC50 = 8.0 (10 nM) for optimized analog 3m vs. inactive/sub-micromolar for mismatched regioisomers |
| Conditions | RORγt FRET binding assay; co-crystal structure PDB 4XT9; SAR from Bioorg. Med. Chem. 2015, 23:5293-5302 |
Why This Matters
For research programs targeting RORγt, the 2,5-dichloro substitution is the structurally validated regioisomer; procuring the 2,4- or 3,4-dichloro isomer risks using a compound with uncharacterized — and likely inferior — target engagement.
- [1] Wang Y, Yang T, Liu Q, et al. RORgamma (263-509) complexed with GSK2435341A and SRC2. PDB ID: 4XT9. Resolution 2.25 Å. Deposited 2015. Ligand: N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide. View Source
- [2] Wang Y, Yang T, Liu Q, et al. Discovery of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as potent RORγt inverse agonists. Bioorg Med Chem. 2015;23:5293-5302. Compound 3m pIC50 = 8.0. View Source
